ETHYL 5-CARBAMOYL-4-METHYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 5-CARBAMOYL-4-METHYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, a quinoline moiety, and various functional groups, making it a molecule of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-CARBAMOYL-4-METHYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-CARBAMOYL-4-METHYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
ETHYL 5-CARBAMOYL-4-METHYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Mechanism of Action
The mechanism of action of ETHYL 5-CARBAMOYL-4-METHYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and quinoline-based molecules. Examples include:
Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar chemical properties.
Quinoline derivatives: These molecules contain the quinoline moiety and are used in various applications, including medicinal chemistry.
Uniqueness
ETHYL 5-CARBAMOYL-4-METHYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
ethyl 5-carbamoyl-4-methyl-2-[[2-(4-propan-2-ylphenyl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4S/c1-5-35-28(34)23-16(4)24(25(29)32)36-27(23)31-26(33)20-14-22(30-21-9-7-6-8-19(20)21)18-12-10-17(11-13-18)15(2)3/h6-15H,5H2,1-4H3,(H2,29,32)(H,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHYATQJTNYLDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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